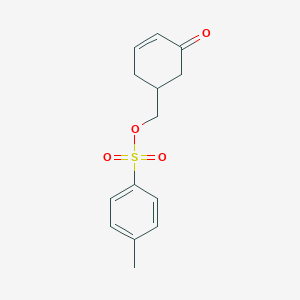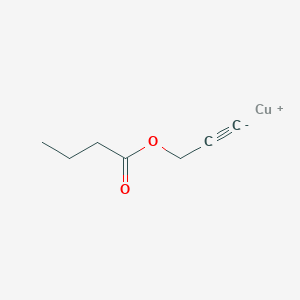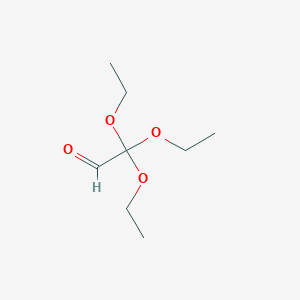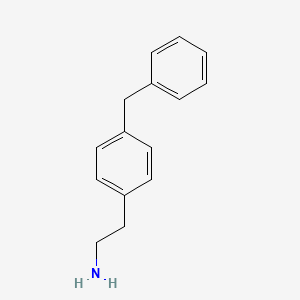
Methyl (2-chloropropan-2-yl)phosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-chloropropan-2-yl)phosphonochloridate is an organophosphorus compound with the molecular formula C4H9Cl2O2P It is a derivative of phosphonic acid and is characterized by the presence of both methyl and 2-chloropropan-2-yl groups attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloropropan-2-yl)phosphonochloridate typically involves the reaction of methyl phosphonic dichloride with 2-chloropropan-2-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methyl phosphonic dichloride+2-chloropropan-2-ol→Methyl (2-chloropropan-2-yl)phosphonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-chloropropan-2-yl)phosphonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent, and the reaction is usually conducted at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphonates.
Hydrolysis: The major products are phosphonic acid derivatives.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (2-chloropropan-2-yl)phosphonochloridate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (2-chloropropan-2-yl)phosphonochloridate involves its interaction with nucleophiles, leading to the formation of substituted phosphonates. The compound can act as an electrophile due to the presence of the phosphorus-chlorine bonds, which are susceptible to nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Vergleich Mit ähnlichen Verbindungen
Methyl (2-chloropropan-2-yl)phosphonochloridate can be compared with other organophosphorus compounds such as:
Methylphosphonic dichloride: Lacks the 2-chloropropan-2-yl group and has different reactivity.
2-Chloropropan-2-ylphosphonic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Dimethyl methylphosphonate: Contains two methyl groups instead of the 2-chloropropan-2-yl group, resulting in different applications and reactivity.
Eigenschaften
CAS-Nummer |
110520-63-3 |
|---|---|
Molekularformel |
C4H9Cl2O2P |
Molekulargewicht |
190.99 g/mol |
IUPAC-Name |
2-chloro-2-[chloro(methoxy)phosphoryl]propane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-4(2,5)9(6,7)8-3/h1-3H3 |
InChI-Schlüssel |
GEWNLNCDIVVRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(P(=O)(OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)

![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)


![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)


